N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with the molecular formula C18H14N2O3. This compound is known for its unique structure, which includes a quinoline ring fused with a dihydrobenzodioxine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dihydrobenzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the dihydrobenzodioxine ring. This can be achieved through a reaction between catechol and an appropriate aldehyde under acidic conditions.
Quinoline Ring Introduction: The quinoline ring is then introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The pathways involved include the inhibition of enzyme activity through competitive or non-competitive binding, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepine-5-yl)aniline
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
Uniqueness
N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of a quinoline ring and a dihydrobenzodioxine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
728030-64-6 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3g/mol |
IUPAC Name |
N-quinolin-5-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-18(12-6-7-16-17(11-12)23-10-9-22-16)20-15-5-1-4-14-13(15)3-2-8-19-14/h1-8,11H,9-10H2,(H,20,21) |
InChI Key |
BBQSMIXJVXSYTH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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